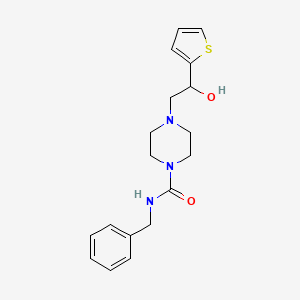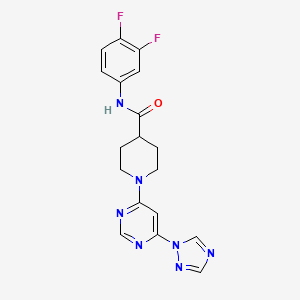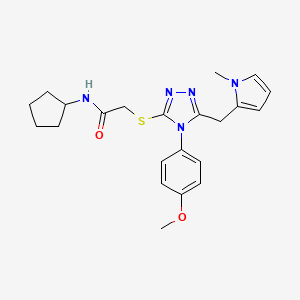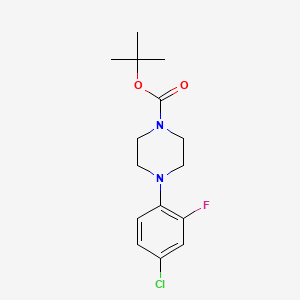
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, also known as tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate, is a useful research chemical . It has a molecular weight of 314.78 and a molecular formula of C15H20ClFN2O2 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is represented by the InChI code: 1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is a white to yellow solid . It has a molecular weight of 314.79 and a molecular formula of C15H20ClFN2O2 . The compound is stored at a temperature of +4°C .Scientific Research Applications
a. Anticancer Agents: The compound’s piperazine ring and halogen substitution make it interesting for anticancer drug development. Researchers investigate derivatives that target specific cancer pathways or inhibit tumor growth.
b. Neurological Disorders: Given its central nervous system activity, scientists explore derivatives of this piperazine in the context of neurological disorders. These include potential treatments for anxiety, depression, and neurodegenerative diseases.
Chemical Biology
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine can be used in chemical biology studies:
a. Protein-Protein Interactions: Researchers explore its interactions with proteins, potentially as a tool to modulate protein-protein interactions or study protein folding.
b. Peptide Synthesis: The compound’s piperazine ring is useful in peptide synthesis. It can serve as a protecting group for amino acids during solid-phase peptide assembly.
properties
IUPAC Name |
tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUHDAKKEDREMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

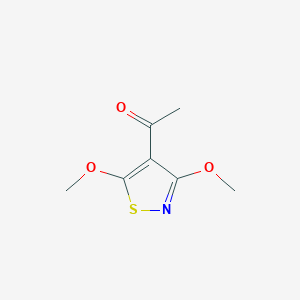
![N1-(3-methoxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2754594.png)
![2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754595.png)
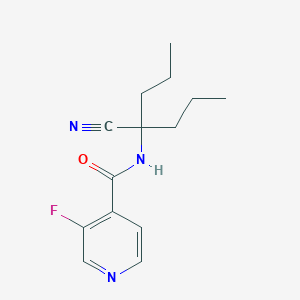
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)
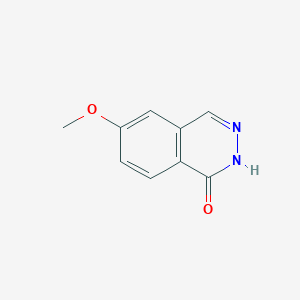
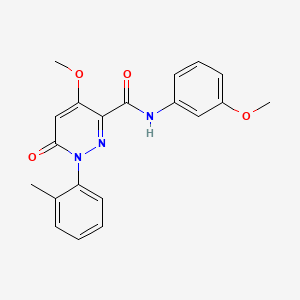
![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)
![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)

![4-chloro-2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2754606.png)
